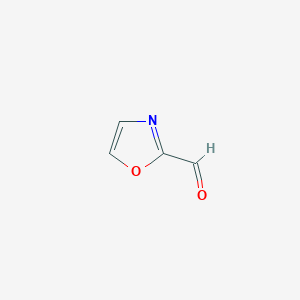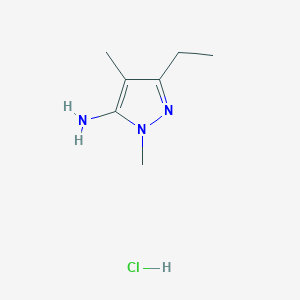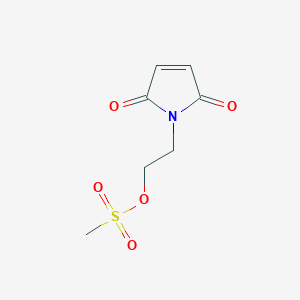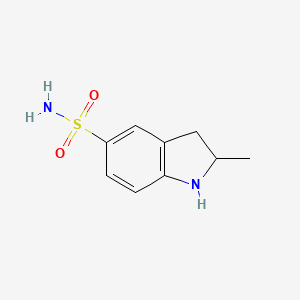
Oxazol-2-carbaldehído
Descripción general
Descripción
Oxazole-2-carbaldehyde is a heterocyclic organic compound featuring a five-membered ring with one oxygen and one nitrogen atom. This compound is known for its significant role in various chemical reactions and its utility in the synthesis of more complex molecules. The presence of both oxygen and nitrogen in the ring structure imparts unique chemical properties, making it a valuable intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
Oxazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Some oxazole derivatives are being explored as potential therapeutic agents for various diseases.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oxazole-2-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of α-halo ketones with formamide. Another method includes the reaction of 2-aminophenol with glyoxylic acid under acidic conditions, leading to the formation of the oxazole ring .
Industrial Production Methods: In industrial settings, the synthesis of oxazole-2-carbaldehyde often employs catalytic processes to enhance yield and efficiency. Magnetic nanocatalysts have been explored for their ability to facilitate the synthesis of oxazole derivatives, offering an eco-friendly and efficient alternative to traditional methods .
Análisis De Reacciones Químicas
Types of Reactions: Oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: Electrophilic aromatic substitution can occur at the C5 position of the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of electron-donating groups to activate the ring.
Major Products:
Oxidation: Oxazole-2-carboxylic acid.
Reduction: Oxazole-2-methanol.
Substitution: Various substituted oxazole derivatives depending on the electrophile used.
Mecanismo De Acción
The mechanism of action of oxazole-2-carbaldehyde and its derivatives often involves interactions with biological targets such as enzymes and receptors. The heterocyclic ring structure allows for binding to active sites, leading to inhibition or activation of specific biological pathways. For example, some oxazole derivatives have been shown to inhibit enzymes involved in cancer cell proliferation .
Comparación Con Compuestos Similares
Oxazole: The parent compound with a similar ring structure but without the aldehyde group.
Thiazole: A similar heterocyclic compound where the oxygen atom is replaced by sulfur.
Isoxazole: An isomeric form where the nitrogen and oxygen atoms are adjacent.
Uniqueness: Oxazole-2-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its analogs. This functional group allows for a broader range of chemical transformations, making it a versatile intermediate in organic synthesis .
Propiedades
IUPAC Name |
1,3-oxazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2/c6-3-4-5-1-2-7-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHOSUCCUICRLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564013 | |
| Record name | 1,3-Oxazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65373-52-6 | |
| Record name | 1,3-Oxazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Oxazole-2-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of synthesized Oxazole-2-carbaldehydes and how are they confirmed?
A1: Recent research explores the synthesis and modification of Oxazole-2-carbaldehyde derivatives. One study [] focuses on derivatives of 5-(Dimethylamino)-4-tosyl-1,3-oxazole-2-carbaldehyde, highlighting the presence of dimethylamino and tosyl groups attached to the core oxazole ring. Another study [] investigates 4-Phosphorylated aldehydes of the Oxazole series, indicating the introduction of a phosphoryl group at the 4th position of the oxazole ring.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Potassium [2,2'-biquinoline]-4,4'-dicarboxylate trihydrate](/img/structure/B1317440.png)












